[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
Description
[(4S,6S)-7,7-Difluorodispiro[2.0.24.13]heptan-6-yl]methanol is a structurally complex spirocyclic compound characterized by a dispiro[2.0.24.13]heptane core with two fluorine atoms at the 7-position and a hydroxymethyl group at the 6-position. The stereochemistry (4S,6S) confers distinct conformational rigidity, making it a promising candidate for applications in medicinal chemistry and drug discovery. Spirocyclic systems are prized for their three-dimensional complexity, which enhances binding specificity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C8H10F2O |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m1/s1 |
InChI Key |
QIELUBATFLDOKK-VDTYLAMSSA-N |
Isomeric SMILES |
C1CC12[C@]3(C2(F)F)C[C@@H]3CO |
Canonical SMILES |
C1CC12C3(C2(F)F)CC3CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dispiro architecture , fluorine substituents , and stereospecific hydroxymethyl group . Below is a comparative analysis with structurally related spirocyclic compounds:
Table 1: Structural Comparison of Spirocyclic Methanol Derivatives
Pharmacological Potential
- Target Compound: Predicted to exhibit activity in CNS disorders due to rigidity and fluorine-enhanced blood-brain barrier penetration. No direct biological data yet, but analogous spiro compounds show anti-inflammatory and analgesic effects .
- Comparisons: (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol: Explored for antimicrobial activity . Azaspiro derivatives: Demonstrated modulation of neurotransmitter receptors (e.g., serotonin, dopamine) .
Biological Activity
Overview of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
The compound is a fluorinated spiro compound that may exhibit unique biological activities due to its structural characteristics. Fluorinated compounds are often studied for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure
The structure of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol includes:
- Fluorine Atoms : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.
- Spirocyclic Framework : Spiro compounds are known for their ability to interact with biological targets due to their unique three-dimensional structures.
Antimicrobial Properties
Fluorinated compounds have been reported to exhibit antimicrobial activity. For example:
- Mechanism : The incorporation of fluorine can disrupt bacterial cell membranes or interfere with metabolic pathways.
- Case Study : A study on similar fluorinated alcohols demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that spiro compounds can display anticancer properties:
- Mechanism : They may induce apoptosis or inhibit tumor growth through various pathways.
- Case Study : A related spiro compound was shown to inhibit cancer cell proliferation in vitro, suggesting potential for further development.
Data Table: Summary of Biological Activities
| Property | Description |
|---|---|
| Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Mechanisms of Action | Disruption of membranes, inhibition of metabolic pathways |
| Structural Features | Presence of fluorine enhances biological interactions |
Research Findings
- Fluorinated Alcohols : Studies have shown that fluorinated alcohols can enhance the efficacy of certain drugs by improving their pharmacokinetic profiles.
- Spiro Compounds in Drug Design : The unique geometry of spiro compounds allows for diverse interactions with biological targets, making them candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
